cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)
Overview
Description
Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound It features a unique structure with cyclopentadienyl rings, a phosphanyl group, and an iron(2+) ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) typically involves the following steps:
Formation of Cyclopentadienyl Ligands: Cyclopentadiene is dimerized to form cyclopentadienyl anions.
Phosphanyl Group Introduction: The cyclopentadienyl anions are reacted with a phenylphosphine derivative to introduce the phosphanyl group.
Complexation with Iron(2+): The modified cyclopentadienyl ligands are then complexed with an iron(2+) salt under inert conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: Reduction reactions can revert the iron(3+) complexes back to iron(2+).
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or phosphanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(3+) complexes, while substitution reactions can produce a variety of new organometallic compounds.
Scientific Research Applications
Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Research: Its interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Industrial Applications: It is investigated for its role in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.
Pathways Involved: It can influence several biochemical pathways, such as redox reactions and signal transduction pathways, through its redox-active iron center and reactive ligands.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with cyclopentadienyl ligands.
Bis(cyclopentadienyl)titanium dichloride: A titanium analog with similar ligand structure.
Cyclopentadienylmanganese tricarbonyl: A manganese compound with cyclopentadienyl ligands and carbonyl groups.
Uniqueness
Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) is unique due to its specific combination of cyclopentadienyl and phosphanyl ligands, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in specialized catalytic and material science applications.
Properties
IUPAC Name |
cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/q2*-2;2*-1;3*+2/t2*16-,22?;;;;;/m11...../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMMBYQKINSWIT-KATBJRPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C[C@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54Fe3N2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746445 | |
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide (3/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899811-43-9 | |
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide (3/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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